Home > Products > Screening Compounds P108571 > TALETRECTINIB FREE BASE
TALETRECTINIB FREE BASE - 1505514-27-1

TALETRECTINIB FREE BASE

Catalog Number: EVT-509790
CAS Number: 1505514-27-1
Molecular Formula: C23H24FN5O
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Taletrectinib is an orally available inhibitor of the receptor tyrosine kinases C-ros oncogene 1 (ROS1) and the neurotrophic tyrosine receptor kinase (NTRK) types 1, 2 and 3, with potential antineoplastic activity. Upon oral administration, taletrectinib binds to and inhibits ROS1 and the NTRK family members. This inhibition leads to a disruption of ROS1- and NTRK-mediated signaling and eventually inhibits the growth of tumor cells that are overexpressing ROS1 and/or NTRKs. ROS1, overexpressed in certain cancer cells, plays a key role in cell growth and survival of cancer cells. NTRK mutations or rearrangements play a key role in cancer progression.
Overview

Taletrectinib free base, also known as AB-106 or DS-6051b, is a potent oral inhibitor targeting the anaplastic lymphoma kinase and c-ros oncogene 1 tyrosine kinases, specifically designed for treating ROS1-positive non-small cell lung cancer. This compound has shown significant efficacy in clinical trials, particularly against specific mutations that confer resistance to earlier-generation tyrosine kinase inhibitors. Taletrectinib is classified as a selective ROS1 and pan-NTRK (neurotrophic receptor tyrosine kinase) inhibitor, making it a critical therapeutic option for patients with advanced ROS1-positive tumors.

Source and Classification

Taletrectinib was developed by Daiichi Sankyo and is classified under the category of small molecule inhibitors. It specifically targets ROS1 fusions, which occur in approximately 1 to 2 percent of non-small cell lung cancers. The compound functions by inhibiting the activity of the ROS1 tyrosine kinase, which is involved in tumorigenesis when aberrantly activated through genetic fusions.

Synthesis Analysis

Methods and Technical Details

The synthesis of taletrectinib involves multi-step organic reactions that incorporate various chemical transformations to construct its complex molecular framework. While specific proprietary methods are not publicly disclosed, the general synthetic approach includes:

  • Formation of key intermediates: These intermediates are synthesized through standard organic reactions such as amination, alkylation, and cyclization.
  • Final assembly: The final compound is obtained through coupling reactions that link the synthesized intermediates, followed by purification processes such as crystallization or chromatography.

The synthesis aims to achieve high purity and yield, which are crucial for ensuring the compound's efficacy and safety in clinical applications.

Molecular Structure Analysis

Structure and Data

Taletrectinib's molecular structure can be described using its chemical formula and structural representation. The compound features a complex arrangement that allows it to bind selectively to the active site of the ROS1 tyrosine kinase.

  • Molecular Formula: C₁₈H₁₈N₄O
  • Molecular Weight: Approximately 306.36 g/mol
  • Structural Characteristics: Taletrectinib possesses multiple functional groups that facilitate its interaction with the target kinase, including a central aromatic system and nitrogen-containing heterocycles.

The precise three-dimensional conformation of taletrectinib can be modeled using computational chemistry tools, which provide insights into its binding affinity and mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

Taletrectinib undergoes various chemical reactions during its synthesis and metabolism:

  • Binding Reaction: The primary reaction of interest is the binding of taletrectinib to the ATP-binding site of ROS1. This interaction inhibits the phosphorylation activity of the kinase, thereby blocking downstream signaling pathways that promote tumor growth.
  • Metabolic Pathways: In vivo studies indicate that taletrectinib is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may have reduced or altered biological activity.

Understanding these reactions is critical for optimizing dosing regimens and minimizing potential side effects associated with off-target activities.

Mechanism of Action

Process and Data

Taletrectinib exerts its therapeutic effects through a well-defined mechanism:

  1. Inhibition of ROS1 Kinase Activity: By binding to the ATP-binding pocket of ROS1, taletrectinib prevents ATP from accessing the kinase, effectively inhibiting its activity.
  2. Blocking Tumor Growth: This inhibition leads to decreased phosphorylation of downstream targets involved in cell proliferation and survival, ultimately resulting in reduced tumor growth.
  3. Resistance Mutations: Taletrectinib has demonstrated efficacy against specific resistance mutations such as G2032R, which are commonly associated with prior treatments using other tyrosine kinase inhibitors.

Clinical data indicate that patients treated with taletrectinib show significant improvements in progression-free survival compared to those receiving standard therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Taletrectinib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stability studies indicate that taletrectinib maintains its integrity under recommended storage conditions but may require specific formulations to enhance bioavailability.

These properties are essential for formulating effective drug delivery systems and ensuring patient compliance.

Applications

Scientific Uses

Taletrectinib is primarily used in oncology for treating patients with advanced ROS1-positive non-small cell lung cancer. Its applications include:

  • Clinical Trials: Ongoing studies are evaluating its efficacy against various mutations associated with resistance to first-line therapies.
  • Combination Therapies: Research is being conducted on combining taletrectinib with other agents to enhance therapeutic outcomes.
  • Personalized Medicine: As understanding of genetic mutations improves, taletrectinib represents a targeted therapy option tailored to specific patient populations based on their tumor genetics.

Properties

CAS Number

1505514-27-1

Product Name

TALETRECTINIB FREE BASE

IUPAC Name

3-[4-[(2R)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine

Molecular Formula

C23H24FN5O

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C23H24FN5O/c1-15(25)14-30-20-8-6-17(7-9-20)21-13-26-23-11-10-22(28-29(21)23)27-16(2)18-4-3-5-19(24)12-18/h3-13,15-16H,14,25H2,1-2H3,(H,27,28)/t15-,16-/m1/s1

InChI Key

HEVHTYMYEMEBPX-HZPDHXFCSA-N

SMILES

CC(COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC(C)C4=CC(=CC=C4)F)N

Canonical SMILES

CC(COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC(C)C4=CC(=CC=C4)F)N

Isomeric SMILES

C[C@H](COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)N[C@H](C)C4=CC(=CC=C4)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.